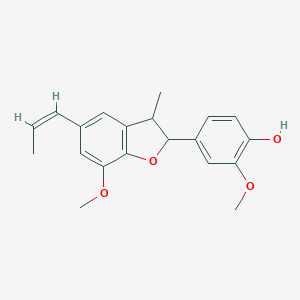

Dehydrodiisoeugenol

Description

an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-81-1 | |

| Record name | Dehydrodiisoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of Dehydrodiisoeugenol

For Researchers, Scientists, and Drug Development Professionals

Dehydrodiisoeugenol (DHIE) is a bioactive neolignan found in various plant species, including nutmeg (Myristica fragrans). As a benzofuran-type neolignan, it is formed through the oxidative coupling of two isoeugenol units. This document provides an in-depth technical overview of its biosynthetic pathway, encompassing the generation of its precursor molecule via the phenylpropanoid pathway and the subsequent enzymatic dimerization.

Upstream Biosynthesis: The Phenylpropanoid Pathway to Isoeugenol

The journey to this compound begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of critical compounds, including monolignols and flavonoids.[1][2] The direct precursor to DHIE, isoeugenol, is a product of this pathway.[3]

The key steps leading to the formation of isoeugenol are as follows:

-

Deamination of L-Phenylalanine : The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2][4]

-

Hydroxylation : Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[4]

-

Thioesterification : 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This step is crucial for subsequent reduction reactions.[4][5]

-

Sequential Reductions and Modifications : A series of enzymatic reactions, including hydroxylations, methylations, and reductions, convert p-coumaroyl-CoA into coniferyl alcohol. This part of the pathway involves several enzymes such as C3'H (p-coumaroyl shikimate 3'-hydroxylase), CCoAOMT (caffeoyl-CoA O-methyltransferase), CCR (cinnamoyl-CoA reductase), and CAD (cinnamyl alcohol dehydrogenase).

-

Formation of Isoeugenol : The final step involves the conversion of a coniferyl alcohol ester, such as coniferyl acetate, into isoeugenol. This reaction is catalyzed by enzymes like Isoeugenol Synthase (IGS) , which utilizes NADPH as a reductant.[3]

Figure 1: Phenylpropanoid pathway leading to the synthesis of Isoeugenol.

Core Biosynthesis: Oxidative Dimerization of Isoeugenol

The defining step in the formation of this compound is the oxidative coupling of two isoeugenol molecules. This reaction is a radical-mediated process catalyzed by oxidative enzymes, primarily peroxidases and laccases.[6][7]

The mechanism proceeds as follows:

-

Radical Formation : An oxidative enzyme, such as Horseradish Peroxidase (HRP) or a laccase, abstracts a single electron from the phenolic hydroxyl group of two separate isoeugenol molecules.[6][8] This generates two highly reactive phenoxy radicals.

-

Radical Coupling : These radicals then couple to form a dimeric intermediate. The coupling typically occurs between the C8 position of one radical and the C5 position of the other, alongside a C-O bond formation, leading to the characteristic benzofuran structure of this compound.

This biocatalytic process is an environmentally favorable method for DHIE synthesis, as it operates under mild conditions and avoids the use of metal catalysts.[6][7]

Figure 2: Enzymatic oxidative coupling of Isoeugenol to form this compound.

Data Presentation: Synthesis Yields

The synthesis of DHIE from isoeugenol has been achieved through both classical chemical methods and biocatalysis. The yields vary significantly depending on the catalyst and reaction conditions.

Table 1: Biocatalytic Synthesis of this compound

| Enzyme/System | Source | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Horseradish Peroxidase (HRP) | Armoracia rusticana | Methanol-buffer, pH 6, 25 h | 22% | [7] |

| Horseradish Peroxidase (HRP) | Armoracia rusticana | 10% Methanol, pH 3 | ~40% (highest yield) | [7] |

| Horseradish Peroxidase (HRP) | Armoracia rusticana | H₂O₂ | 99% | [7] |

| Peroxidase | Cocos nucifera (Coconut Water) | H₂O₂ | 55-60% (yields (-)-DHIE) | [7] |

| Laccase | Rhus vernicifera | - | 41% |[6] |

Table 2: Classical Chemical Synthesis of this compound

| Catalyst | Mol-Ratio | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ferric Chloride (FeCl₃) | - | Ethanol-water | - | 30% | [7] |

| Silver(I) Oxide (Ag₂O) | - | Toluene/Acetone | Room Temp. | 40% | [7] |

| Cerium Ammonium Nitrate (CAN) | 1.5 mol | Tetrahydrofuran | 0.5 h | 81% | [7] |

| Iodobenzene Diacetate (IDA) | - | Dichloromethane | Room Temp. | 35% |[7] |

Experimental Protocols

Protocol for HRP-Catalyzed Synthesis of this compound

This protocol is a representative method for the enzymatic synthesis of DHIE using Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂).

Materials:

-

Isoeugenol (substrate)

-

Horseradish Peroxidase (HRP), Type VI, lyophilized powder

-

Hydrogen peroxide (H₂O₂), 30% (w/w) solution

-

Methanol (co-solvent)

-

Citrate-phosphate buffer (e.g., 0.1 M, pH 3.0)

-

Ethyl acetate (for extraction)

-

Sodium sulfite (to quench reaction)

-

Anhydrous sodium sulfate (for drying)

-

Deionized water

Procedure:

-

Substrate Preparation : Prepare a solution of isoeugenol in a mixture of methanol and citrate-phosphate buffer. A typical concentration is 10-50 mM isoeugenol in a 10:90 (v/v) methanol:buffer solution.

-

Enzyme Addition : Add HRP to the substrate solution to a final concentration of approximately 1 g/L and stir gently to dissolve.

-

Initiation of Reaction : Start the reaction by the dropwise addition of H₂O₂ (e.g., 0.66 M) to the stirring solution at a controlled rate. The reaction is typically carried out at room temperature (25 °C).

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 15-60 minutes.

-

Quenching : Terminate the reaction by adding a saturated aqueous solution of sodium sulfite to consume any remaining H₂O₂.

-

Extraction : Extract the product from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction three times.

-

Drying and Concentration : Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis : Purify the resulting crude product using column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate pure this compound. Confirm the structure and purity using NMR spectroscopy and Mass Spectrometry.

Figure 3: General experimental workflow for the biocatalytic synthesis of DHIE.

References

- 1. researchgate.net [researchgate.net]

- 2. The Phenylpropanoid Pathway in Arabidopsis [bioone.org]

- 3. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodiisoeugenol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE), a neolignan of significant interest, has garnered attention within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of DHIE and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, with its presence documented in over 17 different plants.[1][2] It was first isolated from the bark of Myristica fragrans (nutmeg).[1][2] The concentration of DHIE in these natural sources can vary depending on the plant part, geographical location, and harvesting time. Key plant families known to contain DHIE include Aristolochiaceae, Lauraceae, and Myristicaceae.

A summary of notable plant sources and the reported concentrations of this compound is presented in Table 1.

Table 1: Natural Sources of this compound and Reported Concentrations

| Plant Species | Family | Plant Part | Concentration (mg/g of plant material) | Reference(s) |

| Myristica fragrans Houtt. | Myristicaceae | Seed (Nutmeg) | 46.62 (in ethanol extract) | [3] |

| Aristolochia taliscana | Aristolochiaceae | Roots | Not specified | [1] |

| Nectandra grandiflora | Lauraceae | Leaves | Not specified | [4] |

| Lippia multiflora | Verbenaceae | Aerial Parts | Not specified | [1] |

| Licaria aritu | Lauraceae | Wood | Not specified | [1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high purity and yield.

General Experimental Workflow for Isolation

The general workflow for the isolation of this compound from plant material is depicted in the following diagram.

Detailed Experimental Protocol: Isolation from Myristica fragrans (Nutmeg)

The following protocol is based on the methodology described by Hou et al. (2012) for the isolation of this compound from the seeds of Myristica fragrans.[5]

1. Plant Material and Extraction:

-

Two kilograms of powdered nutmeg seeds are subjected to successive extraction in a Soxhlet apparatus.

-

The extraction is performed sequentially with the following solvents for 20 hours each:

-

Petroleum ether

-

Ethyl acetate

-

Acetone

-

Ethanol

-

-

The solvents from each extraction step are removed under vacuum to yield the respective crude extracts. The ethyl acetate extract is typically the richest in this compound.[5]

2. Chromatographic Separation:

-

The ethyl acetate extract is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, with the proportion of ethyl acetate being progressively increased.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualized under UV light or with a suitable staining reagent.

3. Purification:

-

Fractions containing this compound, as identified by TLC comparison with a standard, are combined and concentrated.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) or by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Table 2: Yield of Extracts from Myristica fragrans

| Extract | Yield (g) from 2 kg of Nutmeg Powder |

| Petroleum Ether | 1082 |

| Ethyl Acetate | 50 |

| Acetone | 14 |

| Ethanol | 62 |

| Data from Hou et al. (2012)[5] |

Biological Signaling Pathway Inhibition

This compound has been shown to inhibit the proliferation and migration of human pulmonary artery smooth muscle cells (PASMCs) induced by platelet-derived growth factor-BB (PDGF-BB).[1][6] This inhibitory effect is mediated through the downregulation of the mTOR/HIF1-α/HK2 signaling pathway.[1][6]

The proposed mechanism involves the inhibition of the mammalian target of rapamycin (mTOR), which in turn downregulates the hypoxia-inducible factor 1-alpha (HIF1-α). HIF1-α is a transcription factor that upregulates the expression of hexokinase 2 (HK2), a key enzyme in glycolysis. By inhibiting this pathway, this compound can modulate cellular metabolism and proliferation.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation, with a specific protocol for its extraction from Myristica fragrans. The quantitative data on extract yields and the elucidation of the inhibitory mechanism of DHIE on the mTOR/HIF1-α/HK2 signaling pathway offer valuable insights for researchers. The provided workflows and diagrams are intended to facilitate the practical application of this knowledge in a laboratory setting. Further research is warranted to explore other natural sources and to optimize isolation protocols to improve the yield and purity of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of licarin A.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licarin A is a naturally occurring dihydrobenzofuran neolignan first identified in the 1970s.[1] Isolated from various plant species, notably from the aril and seeds of Myristica fragrans (nutmeg), it has attracted significant scientific interest due to its diverse pharmacological activities.[2][3] This document provides an in-depth overview of the physical and chemical properties of Licarin A, detailed experimental protocols for its isolation, synthesis, and analysis, and a review of its known mechanisms of action, including its modulation of key signaling pathways. All quantitative data is presented in structured tables, and critical workflows and pathways are visualized using diagrams to facilitate comprehension and further research.

Physicochemical Properties

Licarin A is a lipophilic molecule, a characteristic that dictates its solubility and influences its biological activity.[2] It typically presents as a white to off-white solid or powder.[4] While several sources characterize it as a solid, a definitive melting point is not consistently reported in the literature.[2][5]

Table 1: Physical and Chemical Data for Licarin A

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | [6] |

| Molecular Formula | C₂₀H₂₂O₄ | [6] |

| Molecular Weight | 326.39 g/mol | [4] |

| CAS Number | 23518-30-1 (Racemic); 51020-86-1 ((-)-Licarin A) | [5][6] |

| Appearance | White to off-white solid/powder | [2][4] |

| Boiling Point | 452.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.16 - 1.2 g/cm³ (Predicted) | [4] |

| LogP (Octanol/Water) | 4.4 | [6] |

| pKa | 9.80 ± 0.35 (Predicted) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water | [3][4] |

Table 2: Spectroscopic Data for Licarin A

| Proton (¹H NMR) Chemical Shifts (CDCl₃) | Carbon (¹³C NMR) Chemical Shifts (CDCl₃) |

| Position | δ (ppm) |

| H-2 | 5.06 |

| H-3 | 3.51 |

| H-5' | 6.91 |

| H-6' | 6.87 |

| H-1'' | 6.12 |

| H-2'' | 6.05 |

| Me-3 | 1.05 |

| Me-3'' | 1.88 |

| OMe-3' | 3.91 |

| OMe-7 | 3.89 |

| OH-4' | 5.65 |

| Note: NMR data is representative and compiled from literature sources. Actual shifts may vary based on solvent and experimental conditions.[2] |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and analysis of Licarin A.

Isolation from Myristica fragrans

Licarin A can be efficiently isolated from the arils (mace) or seeds of Myristica fragrans. The general procedure involves solvent extraction followed by chromatographic purification.[2]

Objective: To isolate pure Licarin A from plant material.

Materials:

-

Dried and powdered Myristica fragrans arils

-

Ethyl acetate (EA)

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel (230–400 mesh) for column chromatography

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction: Macerate the powdered plant material (e.g., 1.2 kg) with ethyl acetate at room temperature. Filter and concentrate the extract under reduced pressure using a rotary evaporator to yield a crude extract.[2]

-

Fractionation: The crude EA extract is subjected to silica gel column chromatography.

-

Column Chromatography:

-

Pack a chromatography column with silica gel slurried in n-hexane.

-

Load the crude extract onto the column.

-

Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity with dichloromethane (e.g., from 100:0 to 5:95 n-hexane:CH₂Cl₂).[2]

-

-

Fraction Collection & Analysis: Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest based on their TLC profiles.

-

Final Purification: The combined fractions containing Licarin A are concentrated. The resulting solid can be further purified by recrystallization if necessary to yield a pure white solid.[2]

-

Identification: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Synthesis via Oxidative Coupling

Licarin A can be synthesized from the precursor isoeugenol through a biomimetic oxidative coupling reaction, often catalyzed by a peroxidase enzyme.[5]

Objective: To synthesize Licarin A from isoeugenol.

Materials:

-

Isoeugenol

-

Crude peroxidase enzyme (e.g., from Brassica juncea) or other suitable catalyst

-

Phosphate buffer (pH 6-7)

-

5% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve isoeugenol (65 mmol) in a beaker containing crude peroxidase in phosphate buffer (200 mL).[5]

-

Initiation: Add 5% H₂O₂ (30 mL) to the mixture while stirring vigorously at room temperature.

-

Reaction Time: Continue stirring for approximately 15 minutes.[5]

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

-

Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Concentration: Evaporate the solvent under reduced pressure to yield a crude brown oil.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate gradient) to obtain pure Licarin A.[5]

-

Confirmation: Verify the structure of the synthesized compound using GC-MS and NMR analysis.[5]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the equilibrium solubility of Licarin A in a specific solvent.

Materials:

-

Licarin A (solid, >98% purity)

-

Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of solid Licarin A to a vial containing a known volume of the selected solvent. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of Licarin A using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of Licarin A in that solvent at the specified temperature.

Mechanism of Action & Signaling Pathways

Licarin A exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation. Its anti-inflammatory properties are well-documented. For instance, Licarin A has been shown to significantly reduce the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin D2 (PGD2).[3]

One of the primary mechanisms underlying this effect is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . In response to inflammatory stimuli, the p38 MAPK pathway is activated, leading to the downstream activation of transcription factors that regulate the expression of inflammatory genes. Licarin A has been observed to decrease the phosphorylation of p38 MAPK, thereby dampening this inflammatory cascade.[3] It is also reported to inhibit Protein Kinase C (PKC) isoforms α/βII, which can act upstream of p38 MAPK.[3]

References

- 1. licarin A(51020-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Licarin A CAS#: 23518-30-1 [m.chemicalbook.com]

- 5. Licarin A | CAS#:23518-30-1 | Chemsrc [chemsrc.com]

- 6. Licarin A | C20H22O4 | CID 5281836 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dehydrodiisoeugenol: A Technical Deep-Dive into its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrodiisoeugenol (DHIE), also known as Licarin A, is a naturally occurring neolignan found in a variety of plant species, including Myristica fragrans (nutmeg).[1][2][3] First isolated in 1973, this compound has garnered significant scientific interest due to its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3][4] Central to many of these therapeutic potentials is its function as a potent antioxidant. This technical guide provides an in-depth analysis of the core mechanisms underlying the antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development.

Core Antioxidant Mechanisms

The antioxidant capacity of this compound is multifaceted, involving both direct interaction with reactive species and modulation of cellular antioxidant systems.

Direct Radical Scavenging

The primary direct mechanism of antioxidant activity for DHIE is free radical scavenging, which is largely attributed to its chemical structure.

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group at the C(4) position is critical to DHIE's antioxidant function.[1][4] This group can donate a hydrogen atom to unstable free radicals (like hydroxyl or peroxyl radicals), neutralizing them and terminating damaging radical chain reactions. The resulting phenoxyl radical on the DHIE molecule is stabilized through resonance, making it relatively non-reactive and preventing the propagation of oxidative damage.

-

Reaction with Stable Radicals: In vitro studies demonstrate that isoeugenol, the precursor to DHIE, reacts with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to form dimeric products, including this compound itself.[5] While this highlights the role of dimerization in radical quenching, studies also suggest that the kinetic behavior of DHIE in scavenging DPPH is slow, and its direct contribution may be less significant than that of its precursor, isoeugenol.[5]

Indirect and Cellular Mechanisms

Beyond direct scavenging, DHIE exerts significant antioxidant effects by influencing endogenous cellular pathways.

-

Preservation of Antioxidant Enzymes: DHIE has been shown to preserve the activities of key antioxidant enzymes, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase, particularly in neuronal cells under glutamate-induced oxidative stress.[1] This action enhances the cell's intrinsic ability to manage and neutralize reactive oxygen species (ROS).

-

Anti-inflammatory Pathway Modulation: Chronic inflammation is a major source of oxidative stress. This compound acts as a potent anti-inflammatory agent by inhibiting the lipopolysaccharide (LPS)-stimulated activation of Nuclear Factor-kappa B (NF-κB).[6][7] This inhibition, in turn, suppresses the expression of downstream pro-inflammatory and pro-oxidant enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a reduction in the production of ROS and nitric oxide (NO).[1][4][6][8]

Quantitative Data on Antioxidant Activity

The antioxidant potential of this compound has been quantified using various standard assays. The following tables summarize the reported findings for easy comparison.

Table 1: Radical Scavenging Activity of this compound

| Assay | Reported IC50 Value or % Scavenging | Reference |

| DPPH Radical | IC50: 0.075 mM | [1][4] |

| IC50: 1.312 mM | [1][4] | |

| IC50: 5.320 mM | [1][4] | |

| IC50: 66.02 µg/mL | [1][4] | |

| Note: Some studies report weak or no DPPH scavenging activity. | [4] | |

| ABTS Radical | IC50: 8.43 µg/mL | [1][4] |

| IC50: 12.3 µM | [1][4] | |

| ~60% scavenging activity | [1][4] | |

| Hydroxyl Radical | Relatively high scavenging activity | [1][4] |

| Superoxide Radical | No effect observed | [1][4] |

Table 2: Effect of this compound on Cellular Antioxidant Systems

| Cellular Target | Observed Effect | Reference |

| Superoxide Dismutase (SOD) | Preserves enzymatic activity | [1] |

| Glutathione Peroxidase (GPx) | Preserves enzymatic activity | [1] |

| Glutathione Reductase (GR) | Preserves enzymatic activity | [1] |

| Nitric Oxide (NO) Production | Inhibits production | [1][4] |

| NF-κB Pathway | Inhibits activation | [6][7] |

| COX-2 Expression | Inhibits expression | [6][7][8] |

Visualized Mechanisms and Workflows

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of antioxidant studies. Below are standardized protocols for the key assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9] The reduction of DPPH is accompanied by a color change from violet to pale yellow, which is measured spectrophotometrically.

-

Reagents & Materials:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

This compound stock solution, serially diluted to various concentrations.

-

Methanol (or appropriate solvent).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

96-well microplate or cuvettes.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a fresh DPPH working solution in methanol.

-

In a 96-well plate, add a defined volume of DHIE solution at each concentration to separate wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

For the control, mix the solvent (without DHIE) with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

-

Calculation:

-

Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100[10]

-

The IC50 value (the concentration of DHIE required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of DHIE.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+).[11] The antioxidant reduces the blue-green ABTS•+, causing decolorization, which is quantified by the decrease in absorbance.[12]

-

Reagents & Materials:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

This compound stock solution and serial dilutions.

-

Ethanol or phosphate-buffered saline (PBS) for dilution.

-

Positive control (e.g., Trolox).

-

Spectrophotometer.

-

-

Procedure:

-

Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11][13]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

-

Add a small volume of the DHIE solution (at various concentrations) to a larger volume of the diluted ABTS•+ solution.

-

Incubate for a defined period (e.g., 6 minutes) at room temperature.[11]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

Lipid Peroxidation Inhibition Assay (TBARS Method)

-

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored chromogen, quantifiable via spectrophotometry. The method described for isoeugenol can be adapted.[14]

-

Reagents & Materials:

-

Biological sample (e.g., rat brain homogenate).

-

Peroxidation inducer (e.g., ferrous sulfate (FeSO4)).

-

This compound solutions.

-

Trichloroacetic acid (TCA) solution.

-

Thiobarbituric acid (TBA) solution.

-

Water bath.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a tissue homogenate in a suitable buffer.

-

Incubate the homogenate with different concentrations of DHIE and the peroxidation inducer (e.g., FeSO4) at 37°C for a set time.

-

Stop the reaction by adding a TCA solution.

-

Centrifuge the mixture and collect the supernatant.

-

Add TBA solution to the supernatant and heat in a boiling water bath for approximately 30-60 minutes to allow for color development.

-

Cool the samples and measure the absorbance at ~532 nm.

-

-

Calculation:

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the DHIE-treated samples to the absorbance of the untreated (induced) control.

-

Conclusion and Future Directions

This compound exhibits its antioxidant properties through a robust combination of direct and indirect mechanisms. Its primary mode of action involves direct radical scavenging via hydrogen atom donation from its phenolic hydroxyl group.[1][4] Concurrently, it exerts powerful indirect antioxidant effects by preserving the activity of endogenous antioxidant enzymes and suppressing pro-inflammatory and pro-oxidant cellular pathways, notably through the inhibition of NF-κB.[1][6]

Quantitative data reveals that while DHIE is a potent scavenger of ABTS and hydroxyl radicals, its efficacy against the DPPH radical can be variable.[1][4] This highlights the importance of using a battery of assays to fully characterize the antioxidant profile of a compound. The ability of DHIE to modulate cellular systems suggests its potential as a therapeutic agent for conditions underpinned by chronic inflammation and oxidative stress. Further in vivo studies and pharmacokinetic profiling are essential to validate these promising preclinical findings and translate them into viable drug development programs.[1][2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activities of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:2680-81-1 | Manufacturer ChemFaces [chemfaces.com]

- 8. This compound, 2680-81-1 [thegoodscentscompany.com]

- 9. mdpi.com [mdpi.com]

- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Dehydrozingerone and isoeugenol as inhibitors of lipid peroxidation and as free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrodiisoeugenol: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DHIE), a neolignan found in various plant species, has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides an in-depth review of the current state of knowledge on the biological effects of DHIE, with a focus on its potential therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Core Biological Activities of this compound

This compound exhibits a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. The following sections delve into the specifics of each of these biological actions, presenting quantitative data in a structured format for ease of comparison and providing insights into the underlying molecular mechanisms.

Anticancer Activity

DHIE has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of cell cycle arrest and the modulation of critical signaling pathways related to cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 54.32 | [1] |

| SW620 | Colorectal Cancer | 46.74 | [1] |

| A-549 | Lung Cancer | 2.0 | [1] |

| NCI-H23 | Non-small Cell Lung Cancer | 20.03 | |

| NCI-H520 | Non-small Cell Lung Cancer | 30.20 | |

| NCI-H460 | Non-small Cell Lung Cancer | 35.01 | |

| MCF7 | Breast Cancer | 1.6 | [1] |

| HCT-15 | Colorectal Cancer | 10.0 | [1] |

| CCRF-CEM | Leukemia | 4.3 - 22.4 µg/mL | [1] |

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of this compound on human colorectal cancer cell lines (HCT 116 and SW620) and normal human colon epithelial cells (NCM460).[1]

-

Cell Seeding: Seed cells in the logarithmic growth phase into 96-well plates at a density of 1.5 × 10³ cells per well in 200 µL of complete medium. Allow the cells to adhere overnight.[1]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (ranging from 0.001 to 1000 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.[1]

-

MTT Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2.5 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[1]

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, the concentration of DHIE that inhibits 50% of cell growth, using software such as GraphPad Prism.[1]

This compound's anticancer effects are partly attributed to its ability to induce endoplasmic reticulum (ER) stress, leading to autophagy.[1][2][3] This process is mediated through the activation of the PERK/eIF2α and IRE1α/XBP-1s/CHOP signaling pathways.[1][2][3]

Anti-inflammatory Activity

DHIE exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and prostaglandin D2 (PGD2).[4]

This protocol describes the methodology to assess the effect of this compound on lipopolysaccharide (LPS)-induced COX-2 expression in RAW 264.7 murine macrophage cells.[5][6]

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 6-24 hours) to induce COX-2 expression.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for COX-2 and a loading control (e.g., β-actin).

-

Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative expression of COX-2.

The anti-inflammatory effects of DHIE are primarily mediated through the inhibition of the NF-κB signaling pathway.[4][5][7] DHIE prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

Antioxidant Activity

DHIE possesses notable antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage. It demonstrates the ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity of this compound

| Assay | IC50 / Activity | Reference |

| DPPH radical scavenging | 0.075 - 5.320 mM | |

| ABTS radical scavenging | ~60% scavenging activity, IC50 = 8.43 µg/mL | |

| Hydroxyl radical scavenging | High activity | |

| Superoxide radical scavenging | No effect |

This protocol details the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate the free radical scavenging capacity of this compound.[8][9][10]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of DHIE required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity

DHIE has shown promising activity against a range of microorganisms, including bacteria and fungi. Its antimicrobial effects are particularly noted against Mycobacterium species.

Table 3: Antimicrobial Activity of this compound (MIC values)

| Microorganism | MIC (µg/mL) | Reference |

| Mycobacterium abscesses | 9.76 | |

| Mycobacterium fortuitum | 39.06 | |

| Mycobacterium massiliense | 39.06 | |

| Non-tuberculosis Mycobacterium strains | 3.12 - 6.25 | |

| Multidrug-resistant Mycobacterium strains | 3.12 - 25 |

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[11][12][13][14][15]

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a natural compound with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, coupled with an increasing understanding of its mechanisms of action at the molecular level, position DHIE as a promising candidate for the development of new drugs. This technical guide provides a solid foundation of the existing research, offering valuable quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to aid researchers in their future explorations of this multifaceted molecule. Further preclinical and clinical studies are essential to fully elucidate the therapeutic efficacy and safety of this compound.

References

- 1. This compound inhibits colorectal cancer growth by endoplasmic reticulum stress-induced autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits colorectal cancer growth by endoplasmic reticulum stress-induced autophagic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Identification and Characterization of Dehydrodiisoeugenol Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiisoeugenol (DHIE), a naturally occurring neolignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A thorough understanding of its metabolic fate is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of this compound metabolites. It details the primary metabolic pathways, presents available quantitative data, outlines detailed experimental protocols for metabolite analysis, and explores the signaling pathways modulated by DHIE and its metabolites. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.

Introduction to this compound Metabolism

This compound (DHIE), also known as Licarin A, is a benzofuran-type neolignan found in various plant species, notably Myristica fragrans (nutmeg). Upon administration, DHIE undergoes metabolic transformation in the body, primarily through two major pathways: demethylation and ring-opening reactions [1][2]. These biotransformations result in the formation of various metabolites that are then excreted. The characterization of these metabolites is crucial for understanding the overall pharmacological and toxicological profile of DHIE.

Studies in rats have identified several metabolites, with two major ones designated as M1 and M2[1][2]. A comprehensive metabolic profiling study using ultra-performance liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) has identified a total of thirteen metabolites of DHIE in both in vivo and in vitro models, with seven of these being newly reported[3]. The primary routes of excretion for DHIE and its metabolites are through feces, with a smaller amount eliminated in the urine[1][2].

The metabolism of DHIE is partly mediated by cytochrome P450 (CYP) enzymes. In vitro screening with recombinant human CYPs has identified CYP1A1 as a primary enzyme involved in the formation of some of the initial metabolites[3].

Quantitative Data on this compound and its Metabolites

While comprehensive quantitative data for all identified metabolites of this compound remains an area of ongoing research, some key pharmacokinetic parameters for the parent compound and excretion data for its major metabolites have been reported.

Pharmacokinetic Parameters of this compound

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of DHIE.

| Parameter | Value | Species | Administration | Reference |

| Tmax (Time to Maximum Concentration) | ~8 min | Rat | Intravenous | [2] |

| t1/2α (Distribution Half-life) | 26.8 ± 0.4 min | Rat | Intravenous | [2] |

| t1/2β (Elimination Half-life) | 389.1 ± 76.3 min | Rat | Intravenous | [2] |

| Vc (Volume of Distribution in Central Compartment) | 0.197 ± 0.003 mg/(µg/mL) | Rat | Intravenous | [2] |

Excretion of this compound and its Metabolites

Studies analyzing the excretion of DHIE and its metabolites in rats have consistently shown that the fecal route is the primary pathway for elimination.

| Analyte | Matrix | Relative Amount | Administration | Reference |

| DHIE and its metabolites | Feces | Higher | Intravenous & Intragastric | [1][2] |

| DHIE and its metabolites | Urine | Lower | Intravenous & Intragastric | [1][2] |

Note: Specific quantitative values for the percentage of dose excreted as individual metabolites in feces and urine are not yet fully detailed in published literature.

Experimental Protocols for Metabolite Identification and Characterization

The identification and quantification of this compound metabolites necessitate robust analytical methodologies. The following sections provide detailed protocols based on commonly employed techniques.

Sample Preparation

Proper sample preparation is critical for accurate metabolite analysis and to minimize matrix effects.

3.1.1. Plasma Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of rat plasma in a centrifuge tube, add 100 µL of an appropriate internal standard solution.

-

Add 50 µL of 0.1 M Na₂CO₃ solution to adjust the pH.

-

Add 1.5 mL of a suitable organic solvent (e.g., diisopropyl ether or ethyl acetate) for extraction.

-

Vortex the mixture vigorously for at least 30 minutes.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

3.1.2. Urine Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of a urine sample in a glass vial, add 150 µL of a 30% (w/w) NaCl solution and 50 µL of an internal standard solution.

-

Add 65 µL of a molten low-density solvent like menthol (preheated to 40°C) as the extraction solvent.

-

Vortex the mixture for 10 seconds and sonicate for 30 seconds to facilitate dispersion.

-

Centrifuge for 10 minutes at 2500 rpm to separate the phases.

-

Place the tube in an ice bath for 5 minutes to solidify the organic droplet.

-

Transfer the solidified organic phase to a new vial, allow it to melt, and inject it into the HPLC-UV system[4].

3.1.3. Feces Sample Preparation

-

Lyophilize fecal samples to obtain a dry weight.

-

Homogenize the dried feces into a fine powder.

-

To 30 mg of the homogenized feces, add 400 µL of methanol.

-

Vortex the mixture thoroughly and then sonicate for 10 minutes in an ultrasonic bath.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Collect the supernatant for UPLC-MS/MS analysis[5].

3.1.4. Tissue Homogenization (for Liver Tissue)

-

Excise the liver tissue and wash it with ice-cold PBS to remove any blood.

-

Weigh the tissue and place it in a 2 mL microcentrifuge tube.

-

Add 500 µL of cell lysis buffer per 100 mg of tissue.

-

Add a 5-mm stainless steel bead to the tube.

-

Homogenize the tissue using a tissue lyser (e.g., at 25 Hz for 30 seconds to 3 minutes).

-

Centrifuge the homogenate at 16,000 × g for 10 minutes at 4°C.

-

Collect the supernatant for further analysis[6].

Analytical Instrumentation and Methods

3.2.1. UPLC-ESI-QTOF-MS for Metabolite Profiling

-

Chromatographic System: Acquity UPLC system or equivalent.

-

Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over a run time of 10-20 minutes to separate compounds with varying polarities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 35-45°C.

-

Mass Spectrometer: Synapt G2 HDMS or equivalent QTOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes should be used to detect a wider range of metabolites.

-

Data Acquisition: Full scan mode from m/z 50 to 1200. MS/MS fragmentation data should be acquired for structural elucidation.

3.2.2. HPLC-UV for Quantification

-

Chromatographic System: Agilent 1260 series HPLC or equivalent with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common mobile phase is acetonitrile:water (55:45, v/v)[7].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 282 nm, which is suitable for the chromophores present in DHIE and its metabolites.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. DHIE has been shown to be a potent inhibitor of this pathway.

-

Mechanism of Inhibition: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (typically p65/p50), which then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound inhibits this cascade by suppressing the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB[8].

References

- 1. This compound targets the PLK1-p53 axis to inhibit breast cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of anti-inflammatory this compound and metabolites excreted in rat feces and urine using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nextadvance.com [nextadvance.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Dawn of Dehydrodiisoeugenol: A Technical Guide to Its Early Discovery and Characterization

An in-depth exploration of the seminal research that first identified and synthesized Dehydrodiisoeugenol (DHIE), a neolignan that has since garnered significant interest for its diverse biological activities. This technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the foundational studies that paved the way for future investigations into this promising natural product.

This compound, a compound now known for its anti-inflammatory, antioxidant, and other therapeutic properties, was first chemically synthesized before its discovery as a natural product. Early research in the mid-20th century laid the groundwork for its structural elucidation and initial characterization. This guide delves into the pioneering synthetic methods, the first successful isolation from a natural source, and the early analytical data that defined this molecule.

The Genesis of this compound: Early Synthesis

The first documented synthesis of this compound predates its isolation from nature by over two decades. In 1950, Leopold reported the synthesis of DHIE through the oxidative dimerization of isoeugenol.[1] This early work was a critical first step in defining the chemical nature of this neolignan.

Experimental Protocol: Leopold's Oxidative Dimerization of Isoeugenol (1950)

This protocol is based on the description of Leopold's seminal 1950 synthesis.[1]

Objective: To synthesize this compound by the oxidative coupling of isoeugenol.

Materials:

-

Isoeugenol (IE)

-

Ferric chloride (FeCl₃)

-

Ethanol

-

Water

Procedure:

-

A solution of isoeugenol is prepared in an ethanol-water solvent system.

-

Ferric chloride is introduced into the solution as a catalyst to initiate the oxidative dimerization reaction.

-

The reaction is allowed to proceed, leading to the formation of this compound.

-

Following the reaction, this compound is isolated from the reaction mixture.

Results: This early synthetic method yielded this compound at approximately 30%.[1]

The First Encounter in Nature: Isolation from Myristica fragrans

It was not until 1973 that this compound was identified as a naturally occurring compound. Aiba, Corrêa, and Gottlieb successfully isolated the neolignan from the bark of Myristica fragrans, commonly known as nutmeg.[2][3] This discovery opened the door to understanding the biosynthesis and ecological role of DHIE in the plant kingdom.

Experimental Protocol: Isolation from Myristica fragrans Bark (1973)

The following is a generalized protocol based on the 1973 isolation by Aiba and colleagues.

Objective: To isolate and identify this compound from the bark of Myristica fragrans.

Materials:

-

Dried bark of Myristica fragrans

-

Organic solvents for extraction (e.g., hexane, chloroform, ethanol)

-

Chromatography apparatus (e.g., column chromatography with silica gel)

Procedure:

-

The dried and powdered bark of Myristica fragrans is subjected to solvent extraction to obtain a crude extract.

-

The crude extract is then fractionated using column chromatography.

-

Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound.

-

Fractions containing this compound are combined and further purified, often by recrystallization, to yield the pure compound.

Structural Elucidation and Early Characterization

Physicochemical Properties

Early research established some fundamental physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₄ | [4] |

| Molecular Weight | 326.39 g/mol | [4] |

| Melting Point | 133-134 °C | |

| Appearance | Crystalline solid |

Spectroscopic Data

While the very first spectroscopic analyses are not detailed in currently accessible literature, subsequent studies have provided comprehensive data that aligns with the initially proposed structure. Modern databases contain mass spectrometry data for this compound.[4]

Early Investigations into Biological Activity

Initial research on this compound did not extensively cover its biological activities. However, later studies, building upon this foundational work, have revealed a range of pharmacological effects, with anti-inflammatory action being one of the most prominent. Research from the early 2000s demonstrated that this compound inhibits the expression of cyclooxygenase-2 (COX-2) and the activation of nuclear factor kappa B (NF-κB), key players in the inflammatory response.[5]

Signaling Pathway: Inhibition of NF-κB and COX-2 Expression

The following diagram illustrates the generally understood mechanism of DHIE's anti-inflammatory action, based on later research.

Caption: DHIE's anti-inflammatory mechanism.

Experimental and Logical Workflows

The early research on this compound followed a logical progression from chemical synthesis to natural product isolation and characterization.

Caption: Early research workflow for DHIE.

Conclusion

The early research into this compound, from its initial synthesis by Leopold to its first isolation by Aiba and colleagues, provided the essential chemical foundation for all subsequent investigations. These pioneering studies not only established the structure and fundamental properties of this neolignan but also set the stage for the exploration of its significant biological activities, which continues to be an active area of research today. This guide serves as a testament to the importance of foundational chemical research in the ongoing quest for novel therapeutic agents from both synthetic and natural origins.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H22O4 | CID 5379033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Dehydrodiisoeugenol from Isoeugenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrodiisoeugenol (DHIE) is a neolignan naturally found in various plant species.[1] First obtained synthetically from the oxidation of isoeugenol (IE), its structure was determined even before its isolation from a natural source.[2] DHIE exhibits a wide range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making it a compound of significant interest for therapeutic agent development.[1][3] Given its low yield from natural sources, synthetic production is the primary method for obtaining substantial quantities for research and development.[2]

This document provides detailed protocols for the synthesis of this compound via two primary methods: classical chemical synthesis and biocatalytic synthesis. The protocols are based on established methods in the literature.

Data Presentation: Comparison of Synthesis Methods

The oxidative dimerization of isoeugenol can be achieved through various catalytic systems, each with distinct advantages regarding yield, reaction conditions, and environmental impact. A summary of quantitative data from different methods is presented below.

| Method Type | Catalyst/Enzyme | Solvent | Reaction Time | Yield (%) | Reference |

| Classical | Ferric Chloride (FeCl₃) | Ethanol-Water | Not Specified | 30% | [2] |

| Classical | Silver(I) Oxide (Ag₂O) | Toluene/Acetone | Not Specified | 40% | [2] |

| Classical | Cerium Ammonium Nitrate (CAN) | Tetrahydrofuran (THF) | 0.5 hours | 81% | [2] |

| Classical | Iodobenzene Diacetate (IDA) | Dichloromethane (DCM) | Not Specified | 35% | [2] |

| Biocatalytic | Horseradish Peroxidase (HRP) / H₂O₂ | Methanol-Buffer | 25 hours | 22% | [4] |

| Biocatalytic | Horseradish Peroxidase (HRP) / H₂O₂ | Methanol-Citrate-Phosphate Buffer | Not Specified | up to 99% | [4][5] |

| Biocatalytic | Laccase | Not Specified | Not Specified | 41% | [2] |

| Biocatalytic | Pseudomonas putida cells | Culture Medium | Not Specified | 16% | [2] |

| Biocatalytic | Bouvardia ternifolia cell culture supernatant | Culture Medium | Not Specified | 77% | [6][7] |

Experimental Protocols

Two representative protocols with high reported yields are detailed below.

Protocol 1: Classical Synthesis via Oxidative Dimerization using Cerium Ammonium Nitrate (CAN)

This method utilizes a potent oxidizing agent to achieve a high-yield, rapid conversion of isoeugenol to this compound.[2]

Materials:

-

Isoeugenol (mixture of E and Z isomers)

-

Cerium Ammonium Nitrate (CAN)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve isoeugenol in anhydrous tetrahydrofuran (THF) under ambient temperature.

-

Initiation: To the stirring solution, add Cerium Ammonium Nitrate (CAN) (1.5 molar equivalents) portion-wise over 5-10 minutes. An immediate color change should be observed.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield this compound as a colorless crystalline solid.

Protocol 2: Biocatalytic Synthesis using Horseradish Peroxidase (HRP) and H₂O₂

This protocol employs an enzymatic approach, offering milder reaction conditions and high stereoselectivity, representing a green chemistry alternative.[4][5]

Materials:

-

Isoeugenol

-

Horseradish Peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol-citrate-phosphate buffer solution (e.g., pH 3-6)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Prepare a solution of isoeugenol in a methanol-citrate-phosphate buffer. The ratio of methanol can be optimized (e.g., starting with 10% v/v) to ensure substrate solubility while maintaining enzyme activity.[4]

-

Enzyme Addition: Add Horseradish Peroxidase (HRP) to the solution and stir gently to mix.

-

Initiation: Add hydrogen peroxide (H₂O₂) dropwise to the reaction mixture. The H₂O₂ acts as the oxidizing agent for the enzyme-catalyzed reaction.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. Reaction times can vary significantly (e.g., 24 hours or more) depending on substrate concentration and enzyme activity.[4]

-

Extraction: After the reaction period, extract the mixture with ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting product can be further purified if necessary, for example, by recrystallization or chromatography, to obtain pure this compound.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Oxidative Dimerization of Isoeugenol

The synthesis proceeds via a radical dimerization mechanism, where an oxidizing agent facilitates the formation of phenoxy radicals from isoeugenol, which then couple to form the final product.[1][8]

Caption: Proposed mechanism for the oxidative dimerization of isoeugenol.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activities of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Obtención de dehidrodiisoeugenol por dimerización de isoeugenol con cultivos celulares de Bouvardia ternifolia (trompetilla) [scielo.org.mx]

- 7. Dehidrodiisoeugenol by dimerization of isoeugenol with cell culture of Bouvardia ternifolia [medigraphic.com]

- 8. researchgate.net [researchgate.net]

Application Notes: Biocatalytic Synthesis of Dehydrodiisoeugenol Using Laccase

Introduction

Dehydrodiisoeugenol (DHIE) is a bioactive neolignan found in various plant species, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancerogenic properties[1][2]. Traditional chemical synthesis of DHIE often requires metal catalysts and harsh reaction conditions[1][2]. The biocatalytic synthesis of DHIE presents a green and efficient alternative, utilizing enzymes like laccase under mild, environmentally friendly conditions[1][3]. Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze the one-electron oxidation of phenolic substrates, using molecular oxygen as the final electron acceptor and producing only water as a by-product[4][5][6][7][8]. This makes laccase-mediated synthesis a highly attractive method in organic synthesis and for the development of pharmaceuticals[6][8].

Mechanism of Action

The laccase-catalyzed synthesis of this compound from isoeugenol proceeds via an oxidative dimerization mechanism[1]. The process involves the following key steps:

-

One-Electron Oxidation : The laccase enzyme abstracts a single electron from the phenolic hydroxyl group of two isoeugenol molecules[6].

-

Phenoxy Radical Formation : This oxidation generates highly reactive phenoxy radical intermediates[6].

-

Radical Coupling : These radicals then undergo a spontaneous carbon-carbon bond formation to yield the dimeric product, this compound[1].

This enzymatic process offers a high degree of specificity and can be performed under mild conditions, avoiding the formation of unwanted by-products often associated with chemical oxidants[9].

dot

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential of the enzyme laccase for the synthesis and derivatization of antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00259G [pubs.rsc.org]

- 6. Laccase catalysis for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancements in Biotechnological Applications of Laccase as a Multifunctional Enzyme - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Dehydrodiisoeugenol in Plant Extracts by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiisoeugenol (DDIE) is a bioactive lignan found in various plants, notably nutmeg (Myristica fragrans Houtt.), and has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.[1][2][3] Accurate and reliable quantification of DDIE in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in plant extracts.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with an isocratic mobile phase of methanol and water. The concentration of DDIE in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Materials and Reagents

-

This compound (DDIE) standard (e.g., from Fluka or equivalent)[1]

-

Methanol (HPLC grade)[1]

-

Water (HPLC grade or ultrapure)[1]

-

Ethanol (for extraction)[1]

-

Syringe filters (0.22 μm)[1]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector. A Dionex Ultimate 3000 or similar system is suitable.[1]

-

Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm (e.g., LiChroCART 250-4, LiChrospher 100 RP 18e or equivalent).[1]

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of DDIE standard and dissolve it in methanol to obtain a stock solution of known concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 16 µg/mL.[1] These will be used to construct the calibration curve.

Sample Preparation (from Nutmeg Extract)

-

Extraction: Prepare an ethanolic extract of the plant material. For nutmeg, a concentration of 10 mg/mL of the extract in methanol can be used.[1]

-

Sonication and Vortexing: Vortex and sonicate the extract solution to ensure complete dissolution of the analytes.[1]

-